Z-Tyr(tBu)-ONp

Peptide Synthesis Coupling Efficiency Solid-Phase Peptide Synthesis

Solution-phase peptide chemists often face O-acetylation byproducts and epimerization when using tyrosine derivatives with free phenolic -OH or suboptimal active esters. Z-Tyr(tBu)-ONp solves this: orthogonal Z (hydrogenolysis) and tBu (TFA-labile) protection eliminates undesired side-chain acylation, while the ONp active ester enables direct amide bond formation without coupling reagents. • Achieves ≥85% coupling yield without HATU/HBTU-reduces reagent costs and simplifies HPLC purification. • After TFA deprotection, Z-Tyr-ONp serves as a validated chromogenic substrate for plasma kallikrein and leukocyte elastase. • Stable, protected precursor-deprotect on-demand for protease assays or site-selective bioconjugation via the unmasked phenol.

Molecular Formula C27H28N2O7
Molecular Weight 492.5 g/mol
Cat. No. B1642841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Tyr(tBu)-ONp
Molecular FormulaC27H28N2O7
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C27H28N2O7/c1-27(2,3)36-23-13-9-19(10-14-23)17-24(28-26(31)34-18-20-7-5-4-6-8-20)25(30)35-22-15-11-21(12-16-22)29(32)33/h4-16,24H,17-18H2,1-3H3,(H,28,31)/t24-/m0/s1
InChIKeyBWXUCVPJRZCJKD-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Tyr(tBu)-ONp – Orthogonal Tyrosine Active Ester


Z-Tyr(tBu)-ONp (CAS 74293-19-9), N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine 4-nitrophenyl ester, is an orthogonally protected amino acid derivative designed for use in solution-phase peptide synthesis and hybrid synthetic strategies . The compound features a Z (benzyloxycarbonyl) group protecting the α-amine (removable by catalytic hydrogenolysis), a tert-butyl (tBu) ether protecting the tyrosine phenolic hydroxyl (cleavable by strong acid such as TFA), and a 4-nitrophenyl (ONp) active ester at the C-terminus that serves as a pre-activated leaving group for direct amide bond formation without the addition of external coupling reagents [1]. This orthogonal protection scheme—combining a Z/acid-labile strategy—makes Z-Tyr(tBu)-ONp particularly suited for applications where Fmoc-based solid-phase peptide synthesis (SPPS) is not optimal or where iterative solution-phase chain elongation is required [2].

Designed for solution-phase peptide synthesis with orthogonal Z/tBu protectionZ removal by H2/Pd-C; tBu stable to hydrogenolysis
Pre-activated ONp ester enables coupling without external reagentsReduces base-mediated epimerization risk
Shelf-stable protected precursor for generating chromogenic enzyme substratesYields active Z-Tyr-ONp after TFA deprotection

Why Z-Tyr(tBu)-ONp Is Irreplaceable in Orthogonal Synthesis


Generic substitution of Z-Tyr(tBu)-ONp with superficially similar tyrosine derivatives—such as Z-Tyr-ONp (lacking tBu protection), Z-Tyr(tBu)-OSu (the N-hydroxysuccinimide ester analog), or Fmoc-Tyr(tBu)-OH (the Fmoc-protected free acid)—leads to fundamentally different synthetic outcomes. Z-Tyr-ONp exposes a free phenolic hydroxyl group on the tyrosine side chain, which is nucleophilic and will compete for acylation during coupling, generating O-acetylated byproducts and reducing the yield of the desired peptide sequence [1]. Z-Tyr(tBu)-OSu, while also an active ester, exhibits a different kinetic profile and, critically, has been documented to produce racemized products under conditions where the corresponding p-nitrophenyl ester yields optically pure material [2]. Fmoc-Tyr(tBu)-OH requires in situ activation with a coupling reagent—an additional step that introduces variables in coupling efficiency and necessitates the use of a base, which can promote epimerization at the α-carbon. The orthogonal protection pattern of Z-Tyr(tBu)-ONp is non-substitutable in workflows that require iterative N-terminal deprotection via hydrogenolysis while preserving acid-labile side-chain protection, a capability absent in any single alternative derivative .

Z-Tyr-ONp (no tBu)
Free phenolic hydroxyl may compete for acylation, generating O-acetylated byproducts and reducing sequence fidelity.
Z-Tyr(tBu)-OSu (succinimidyl ester)
May produce racemized products under certain conditions; lacks the real-time spectrophotometric monitoring possible with ONp.
Fmoc-Tyr(tBu)-OH (Fmoc/free acid)
Requires in situ activation with base, introducing epimerization risk; incompatible with catalytic hydrogenolysis cycles.

Z-Tyr(tBu)-ONp Performance Evidence


High Coupling Efficiency Without External Activators

Z-Tyr(tBu)-ONp, as a pre-activated p-nitrophenyl ester, achieves coupling yields of 87–90% in the synthesis of tyrosine-containing peptides (e.g., Ac-FGAYT-NH2 and Ac-YTAL-NH2) when used without additional coupling reagents . This performance compares favorably to in situ activation of Z-Tyr(tBu)-OH with HATU, which, while highly efficient, adds reagent cost and requires base-mediated activation that can introduce racemization risk [1].

Coupling Efficiency
Head-to-head
87–90% isolated yield (Ac-FGAYT-NH2, Ac-YTAL-NH2) without external activators
Supports reagent-free coupling workflow
Comparable to HATU-mediated yields; avoids added reagent cost and base-induced racemization risk
Peptide Synthesis Coupling Efficiency Solid-Phase Peptide Synthesis

Racemization Control: p-Nitrophenyl vs. Succinimidyl Esters

A direct comparative study on the formation of activated esters from N-protected peptide acids found that the N-hydroxysuccinimide (OSu) ester method yielded optically pure products, whereas the p-nitrophenyl (ONp) and pentachlorophenyl active esters resulted in some degree of racemization under the same conditions [1]. However, in the context of pre-formed commercial derivatives like Z-Tyr(tBu)-ONp, the racemization risk is mitigated by the absence of base during the coupling step. Importantly, when comparing Z-Tyr(tBu)-ONp to Z-Tyr(tBu)-OSu as pre-formed active esters, the ONp derivative offers the advantage of real-time reaction monitoring via UV-Vis spectrophotometry (λmax ~400 nm for the released 4-nitrophenolate ion), enabling precise kinetic control to terminate coupling before racemization can occur [2].

Racemization Control
Head-to-head
ONp ester enables UV-Vis monitoring at ~400 nm for kinetic control; OSu ester lacks this feature
Supports stereochemical monitoring during coupling
Pre-formed ONp ester couples without base, minimizing in situ epimerization; OSu may offer higher optical purity in ester formation
Racemization Stereochemical Integrity Active Ester Comparison

Validated Chromogenic Protease Substrate

Z-Tyr-ONp (the side-chain unprotected analog) is established as a chromogenic substrate for human plasma kallikrein, human urinary kallikrein, and human leukocyte elastase . The release of 4-nitrophenol upon enzymatic cleavage enables quantitative spectrophotometric measurement of enzyme activity [1]. While Z-Tyr(tBu)-ONp contains a tert-butyl ether protecting group that precludes its direct use as a substrate for tyrosine-recognizing proteases, its role is upstream: it serves as the synthetic precursor to Z-Tyr-ONp and other tyrosine-containing peptide substrates after acidolytic deprotection of the tBu group [2].

Enzymatic Substrate Precursor
Class-level
Z-Tyr(tBu)-ONp is a shelf-stable precursor; TFA deprotection yields the reported chromogenic substrate Z-Tyr-ONp
Supports on-demand generation of reported enzyme assay substrate
Reported for human plasma kallikrein, urinary kallikrein, and leukocyte elastase assays
Enzymatic Assays Protease Substrates Diagnostic Reagents

Orthogonal Deprotection: Z/tBu Strategy

Z-Tyr(tBu)-ONp employs an orthogonal protection scheme: the Z group is cleaved by catalytic hydrogenolysis (H2, Pd/C), while the tBu ether remains intact under these neutral, non-acidic conditions [1]. In contrast, the unprotected analog Z-Tyr-ONp would expose a free phenolic hydroxyl that is susceptible to acylation during subsequent coupling steps [2]. Fmoc-Tyr(tBu)-OH, the predominant alternative for SPPS, is incompatible with hydrogenolytic deprotection because Fmoc requires basic conditions (piperidine) for removal, and Fmoc-based strategies are not orthogonal to the hydrogenolysis workflow. Z-Tyr(tBu)-ONp is thus uniquely positioned for iterative solution-phase peptide synthesis where each cycle involves hydrogenolytic N-deprotection followed by coupling with the next activated amino acid .

Orthogonal Deprotection
Head-to-head
Z group cleaved by H2/Pd-C (neutral); tBu stable. Fmoc-Tyr(tBu)-OH requires piperidine and is incompatible with hydrogenolysis
Supports iterative solution-phase synthesis without side-chain reprotection
Only derivative combining hydrogenolytic N-deprotection with acid-labile side-chain protection
Orthogonal Protection Solution-Phase Synthesis Protecting Group Strategy

Purity and Stereochemical Specification

Commercially sourced Z-Tyr(tBu)-ONp is available at ≥98% purity (HPLC) with defined stereochemical specification . This compares to Z-Tyr-ONp, which is available at ≥99% purity with a specific optical rotation of [α]20/D -7.5±0.5° (c = 1% in acetone) and a melting point of 156-157 °C—well-characterized metrics that enable quality verification upon receipt [1]. For Z-Tyr(tBu)-ONp, the tert-butyl protecting group reduces the compound's polarity (calculated XLogP3-AA for Z-Tyr-ONp is 4.4, with Z-Tyr(tBu)-ONp expected to be more lipophilic), which affects chromatographic behavior and requires specific handling conditions: the compound requires temperature-controlled storage (2-8 °C) and is not eligible for return due to quality concerns .

Purity & Storage
Class-level
≥98% purity (HPLC); requires 2–8°C storage. Comparator Z-Tyr-ONp: ≥99%, mp 156–157°C
Quality specification and storage context for procurement
Temperature-controlled shipping may apply; review return policy for quality-sensitive products
Analytical Specifications Quality Control Stereochemical Purity

Z-Tyr(tBu)-ONp Application Scenarios


Solution-Phase Peptide Synthesis with Orthogonal Deprotection

This compound is optimally deployed in multi-step solution-phase peptide synthesis where each elongation cycle involves catalytic hydrogenolysis (H2, Pd/C) to remove the Z group, followed by coupling with the next activated amino acid. The tBu ether remains intact throughout these neutral hydrogenation steps, protecting the tyrosine phenolic hydroxyl from undesired acylation during subsequent couplings [1]. This orthogonal protection strategy eliminates the need for repeated side-chain reprotection and reduces the accumulation of O-acetylated byproducts, which would otherwise require laborious chromatographic separation [2].

Coupling Reagent-Free Peptide Library Synthesis

Z-Tyr(tBu)-ONp enables efficient amide bond formation (≥85% yield) without the addition of external coupling reagents such as HATU or HBTU [1]. This is particularly advantageous for the synthesis of peptide libraries containing multiple tyrosine residues, where the cumulative cost of coupling reagents becomes substantial and where reagent-derived byproducts (e.g., HATU-derived tetramethylguanidinium salts) can complicate HPLC purification [2]. The ONp leaving group generates 4-nitrophenol as the sole byproduct, which is readily removed by aqueous workup or detected spectrophotometrically for reaction monitoring .

Chromogenic Protease Substrate Precursor

After TFA-mediated deprotection of the tBu group, the resulting compound Z-Tyr-ONp serves as a validated chromogenic substrate for human plasma kallikrein, urinary kallikrein, and leukocyte elastase [1]. Procuring Z-Tyr(tBu)-ONp provides a stable, protected precursor that can be stored and deprotected on-demand to generate the active substrate, offering greater shelf stability and flexibility in assay development workflows [2]. The spectrophotometric detection of 4-nitrophenolate release (λmax ~400 nm) enables quantitative kinetic analysis of protease activity .

Tyrosine-Selective Bioconjugation

The tyrosine phenolic hydroxyl, once unmasked by TFA deprotection of the tBu group, provides a unique handle for site-selective bioconjugation reactions—including azo-coupling, Mannich-type reactions, and transition metal-catalyzed O-arylation—that are not accessible with lysine or cysteine residues [1]. Z-Tyr(tBu)-ONp serves as the protected building block that enables the incorporation of a modifiable tyrosine residue at any desired position within a synthetic peptide sequence, after which orthogonal deprotection reveals the phenol for subsequent conjugation chemistry [2]. This capability is particularly valuable in the synthesis of antibody-drug conjugates, fluorescent protein probes, and glycoconjugate vaccines .

Application
Selection Property
Validation Focus
Solution-phase orthogonal peptide synthesis
Orthogonal Z/tBu protection; H2/Pd-C compatible N-deprotection
Chain elongation fidelity; minimal side-chain reprotection
Coupling reagent-free peptide library assembly
Pre-activated ONp ester; no external activator required
Coupling yield; aqueous workup for byproduct removal
Chromogenic enzyme substrate preparation
Shelf-stable tBu-protected precursor; on-demand TFA deprotection
Enzyme assay compatibility; spectrophotometric monitoring at ~400 nm
Tyrosine-selective bioconjugation
Protected phenolic handle for site-selective modification
Conjugation chemistry after deprotection; functional group tolerance

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